Scandenolide

Description

Significance of Scandenolide within Natural Product Chemistry

Natural product chemistry plays a crucial role in the discovery of novel therapeutic agents, and this compound exemplifies the potential inherent in plant-derived compounds. As a member of the sesquiterpene lactone (SL) family, this compound contributes to a class of natural products well-known for their broad spectrum of biological activities. nih.govnih.govuni.lu These compounds are primarily isolated from plants, with a significant number found in the Asteraceae family. uni.luwikidoc.orgnih.gov The presence of such structurally diverse and biologically active molecules underscores the importance of exploring natural sources for new drug leads. nih.govuni.lunih.govresearchgate.net

Scope of Academic Research on Sesquiterpene Lactones in Drug Discovery

Academic research into sesquiterpene lactones, including this compound, spans a wide array of therapeutic areas, driven by their promising pharmacological properties. These compounds exhibit anti-inflammatory, antimicrobial, anticancer, antiviral, and antiparasitic activities, making them valuable scaffolds for drug discovery. nih.govresearchgate.netnih.govnih.govuni.luwikidoc.orgnih.govnih.gov

Research efforts are focused on:

Isolation and Characterization: Identifying novel sesquiterpene lactones from diverse plant sources and elucidating their chemical structures. nih.gov

Biological Activity Profiling: Investigating the effects of SLs on various biological targets and pathways. For instance, some sesquiterpene lactones, like parthenolide, have been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, a key regulator in inflammation and immune responses. nih.govwikidoc.org

Mechanism of Action Studies: Delving into the molecular mechanisms by which SLs exert their effects, including their impact on cell proliferation, apoptosis, and immune response regulation within the tumor microenvironment. nih.govnih.gov

Drug Resistance Modulation: Exploring the potential of sesquiterpene lactones to overcome drug resistance, particularly in cancer therapies. nih.gov

Antiparasitic Potential: Evaluating their efficacy against parasitic diseases, such as Chagas disease and leishmaniasis. While some sesquiterpene lactones like mikanolide (B1205340) and deoxymikanolide (B1256466) have shown activity against Trypanosoma cruzi, this compound itself demonstrated limited activity in one study against T. cruzi epimastigotes. nih.govmetabolomicsworkbench.org

The ongoing academic pursuit aims to translate the inherent biological potential of sesquiterpene lactones into innovative therapeutic solutions.

Detailed Research Findings on this compound

Academic investigations into this compound have revealed its capacity to modulate inflammatory mediators. Specifically, this compound has been shown to inhibit the synthesis of leukotrienes and platelet-activating factor (PAF) in leukocytes. nih.govresearchgate.net This inhibitory effect suggests its potential as an anti-inflammatory agent. researchgate.netmitoproteome.org

The following table summarizes key inhibitory concentrations (IC50) observed for this compound in in vitro studies:

| Biological Target / Process | IC50 Value | Reference |

| Leukotriene B4 production | 15 µM | researchgate.net |

| 5-HETE production | 30 µM | researchgate.net |

| Platelet Activating Factor (PAF) synthesis | < 20 µM | researchgate.net |

| Trypanosoma cruzi epimastigotes | 137.2 µg/mL | nih.govmetabolomicsworkbench.org |

It is important to note that while this compound demonstrated potent inhibition of leukotriene and PAF synthesis, its activity against Trypanosoma cruzi epimastigotes was considerably lower compared to other sesquiterpene lactones like deoxymikanolide and mikanolide. nih.govmetabolomicsworkbench.org The inhibition of inflammatory mediators like leukotrienes and PAF by this compound may contribute to the traditional medicinal properties attributed to plants containing this compound. researchgate.net

Compound Names and PubChem CIDs

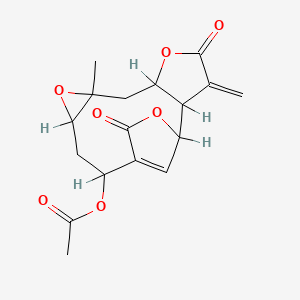

Structure

2D Structure

Properties

IUPAC Name |

(8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O7/c1-7-14-11-4-9(16(20)22-11)10(21-8(2)18)5-13-17(3,24-13)6-12(14)23-15(7)19/h4,10-14H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIMCFUYVZKJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(O2)(CC3C(C4C=C1C(=O)O4)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946540 | |

| Record name | 10a-Methyl-3-methylidene-2,6-dioxodecahydro-6H-4,7-(metheno)furo[3,2-c]oxireno[f]oxacycloundecin-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23758-16-9 | |

| Record name | Scandenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandenolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10a-Methyl-3-methylidene-2,6-dioxodecahydro-6H-4,7-(metheno)furo[3,2-c]oxireno[f]oxacycloundecin-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Distribution of Scandenolide

Historical and Contemporary Medicinal Applications

The leaves and other parts of Mikania species have been utilized for a wide range of ailments.

In traditional medicine, Mikania cordata has been used to treat gastric disorders, including gastric ulcers, dyspepsia, and dysentery. irispublishers.comresearchgate.net It is also used in folk medicine in Bangladesh for treating cuts and wounds. researchgate.netiomcworld.org Other traditional applications include its use as a poultice for swelling and itches. irispublishers.com In some regions, the leaves are rubbed on the body to alleviate itches, and in Java, they are used for poulticing wounds. stuartxchange.org

Mikania micrantha has a long history of use in folk medicine. bsmiab.org It has been traditionally used to treat insect bites, skin rashes, itches, and chickenpox. nih.govresearchgate.net Decoctions of the leaves are used to bathe rashes, and leaf juice is applied to reduce skin itches. bsmiab.orgplos.org In Jamaica, it is popularly used for wound dressings. ijcmas.combsmiab.org Other traditional uses include the treatment of colds, fever, nausea, jaundice, and rheumatism. nih.govresearchgate.net

The leaves of Mikania scandens are traditionally used for their ulcer-protective and wound-healing properties. sphinxsai.com In African folk medicine, the plant is used to treat snake and scorpion bites. sphinxsai.com It has also been used as a remedy for coughs and colds. sphinxsai.com

Traditional Phytotherapeutic Practices Associated with Mikania Species

The methods of preparation and application of these plants in traditional phytotherapy are diverse. For gastric issues, an aqueous extract of Mikania cordata leaves is often consumed orally. irispublishers.com For skin conditions and wounds, a common practice involves creating a poultice from the leaves of Mikania micrantha or Mikania cordata. irispublishers.combsmiab.org The juice extracted from the leaves of Mikania micrantha is also directly applied to the skin. bsmiab.org

Table 2: Traditional Uses of Scandenolide-Producing Mikania Species

| Plant Species | Traditional Use | Part Used | Method of Application |

|---|---|---|---|

| Mikania cordata | Gastric disorders, cuts, wounds, swelling, itches | Leaves | Oral extract, poultice, topical rubbing |

| Mikania micrantha | Insect bites, skin rashes, wounds, fever, rheumatism | Leaves, whole plant | Poultice, leaf juice, decoction |

| Mikania scandens | Ulcers, wounds, snake bites, coughs, colds | Leaves | Poultice, decoction |

Biosynthesis and Chemical Ecology of Scandenolide

Biosynthetic Pathways of Sesquiterpene Lactones

Sesquiterpene lactones (STLs) are a diverse group of secondary metabolites characterized by a C15 backbone and a lactone ring. plos.org Scandenolide, a member of this class, is produced by plants in the Mikania genus. The biosynthesis of STLs is a complex process involving multiple enzymatic steps, starting from a universal precursor and leading to a wide array of structurally varied compounds.

The biosynthesis of most STLs originates from farnesyl pyrophosphate (FPP). tandfonline.comroyalsocietypublishing.org The initial committed step in the pathway leading to many STLs, including those found in the Asteraceae family to which Mikania belongs, is the cyclization of FPP to form a sesquiterpene backbone. tandfonline.comwur.nl For a large number of STLs, this backbone is germacrene A, which is synthesized by the enzyme germacrene A synthase (GAS). tandfonline.comoup.com

Following the formation of germacrene A, a series of oxidation reactions occur. Germacrene A is converted to germacrene A acid through a three-step oxidation process. tandfonline.com This conversion is mediated by the enzyme germacrene A oxidase (GAO), which first hydroxylates germacrene A to form germacrene A alcohol, then oxidizes it to germacrene A aldehyde, and finally to germacrene A acid. tandfonline.com Germacrene A acid is a key intermediate and serves as the precursor for the formation of the lactone ring. plos.orgfrontiersin.org The formation of the γ-lactone ring, a defining feature of STLs, occurs through the hydroxylation of germacrene A acid at either the C6 or C8 position, followed by spontaneous or enzyme-catalyzed lactonization. plos.orgwur.nl Specifically, hydroxylation at the C6-position leads to the formation of 6,7-lactones, while hydroxylation at the C8-position results in 7,8-lactones. wur.nl

A proposed biosynthetic pathway for STLs in Mikania micrantha suggests that germacrene A acid is converted to inunolide, which then serves as a precursor for this compound and other related compounds like deoxymikanolide (B1256466) and dihydromikanolide (B1219712). researchgate.net

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Role in the Pathway |

| Farnesyl Pyrophosphate (FPP) | Universal C15 precursor for all sesquiterpenoids. tandfonline.comwur.nl |

| Germacrene A | The initial sesquiterpene backbone formed from FPP. tandfonline.comfrontiersin.org |

| Germacrene A Acid | A central intermediate formed by the oxidation of germacrene A. tandfonline.comoup.com |

| Inunolide | A proposed intermediate derived from germacrene A acid in Mikania micrantha leading to this compound. researchgate.net |

Cytochrome P450 enzymes (CYPs) are crucial for the diversification of STLs, catalyzing key oxidative reactions in their biosynthetic pathways. wur.nlmpg.de The CYP71 subfamily, in particular, has been identified as playing a significant role in the biosynthesis of these compounds in various plant species. nih.govfrontiersin.org

The conversion of germacrene A to germacrene A acid is catalyzed by germacrene A oxidase (GAO), a member of the CYP71 family. tandfonline.comoup.com Subsequent hydroxylation steps that determine the specific type of STL are also carried out by CYP enzymes. royalsocietypublishing.org For instance, in chicory (Cichorium intybus), members of the CYP71 subclade have been identified as being responsible for the production of various STLs. nih.govfrontiersin.org These enzymes, including costunolide (B1669451) synthase (COS) and kauniolide (B3029866) synthase (KLS), act on precursors derived from germacrene A acid to generate different STL skeletons. nih.govfrontiersin.org

In the proposed biosynthesis of this compound in Mikania micrantha, it is highly probable that CYP71 enzymes are involved in the steps following the formation of germacrene A acid, including the potential formation of inunolide and its subsequent conversion to this compound. researchgate.net The functional characterization of CYP enzymes from Mikania species would be necessary to definitively identify the specific enzymes involved in this compound formation.

The stereochemistry of the lactone ring junction is a key feature contributing to the structural diversity of STLs. nih.gov This junction can be either cis- or trans-fused, and this stereochemical outcome is determined early in the biosynthetic pathway and is under enzymatic control. nih.govoup.com The stereospecific formation of the lactone ring is believed to occur before subsequent structural modifications, influencing the final stereochemistry of the diverse array of STLs produced by a plant. nih.govoup.com

The formation of the lactone ring is dependent on the regio- and stereo-selective hydroxylation of the germacrene A acid precursor. plos.org For example, the formation of a trans-fused lactone ring, common in many STLs, is expected to result from the stereospecific hydroxylation at a particular carbon, followed by lactonization. plos.org The absolute configuration of the asymmetric centers in the final STL molecule is thus a result of the stereoselective nature of the enzymes, particularly the CYPs, involved in the biosynthetic pathway. researchgate.net

While specific studies on the stereochemical control of this compound biosynthesis are not extensively detailed in the provided results, the principles established for other STLs would apply. The specific stereochemistry of this compound is a direct consequence of the stereospecificity of the enzymes, likely cytochrome P450s, that catalyze the hydroxylation and subsequent lactonization steps in its formation from germacrene A acid.

Ecological Role and Allelopathic Interactions of this compound

This compound, along with other STLs produced by Mikania species, plays a significant role in the plant's interaction with its environment. These compounds contribute to the plant's defense mechanisms and its ability to compete with other plant species, a phenomenon known as allelopathy. mdpi.comresearchgate.net

Mikania plants can release allelochemicals, including this compound, into the environment through several mechanisms:

Decomposition of Plant Residues: STLs present in the leaves and other plant parts are released into the soil as the plant matter decomposes. mdpi.comresearchgate.net This is a significant route for introducing these compounds into the rhizosphere of neighboring plants.

Leaching: Rain or irrigation can wash STLs from the surfaces of leaves and stems, carrying them into the surrounding soil. researchgate.netresearchgate.net

Root Exudation: Plants can actively release secondary metabolites from their roots into the soil. researchgate.netmdpi.com This allows for a direct interaction with the root systems of competing plants and soil microbes.

Volatilization: Some terpenes can be released as volatile compounds from the leaves. researchgate.net

Experiments have shown that STLs from Mikania micrantha can be found in the soil as a result of the decomposition of leaves and flowers, as well as through root exudates and leaching from living plants. researchgate.net

The release of this compound and other allelochemicals from Mikania plants has a notable impact on surrounding vegetation, contributing to the invasive success of species like Mikania micrantha. mdpi.comijarse.com These compounds can inhibit the germination and growth of other plant species, giving Mikania a competitive advantage. mdpi.comcabidigitallibrary.org

Aqueous extracts of Mikania micrantha, containing STLs, have been shown to inhibit the seed germination and seedling growth of various plants, including crops and other weeds. cabidigitallibrary.org The allelopathic effects of Mikania can lead to a reduction in species richness in invaded habitats. mdpi.com By suppressing the growth of native vegetation, Mikania can form dense, monospecific stands, altering the structure and function of the ecosystem. mdpi.comnepjol.info The allelopathic potential of Mikania is a key factor in its ability to outcompete and displace native flora, leading to significant changes in ecosystem dynamics. ijarse.com

Table 2: Investigated Allelopathic Effects of Mikania Species

| Affected Process | Target Organism/System | Observed Effect | Reference |

| Seed Germination | Various plant species | Inhibition | mdpi.comcabidigitallibrary.org |

| Seedling Growth | Various plant species | Inhibition/Reduction in biomass | ijarse.comcabidigitallibrary.org |

| Interspecies Competition | Native plant communities | Suppression of growth, reduction in species richness | mdpi.com |

| Soil Microbial Communities | Bacteria and fungi | Alteration of community structure | mdpi.comcabidigitallibrary.org |

Influence on Soil Microbial Communities and Physicochemical Properties

Research has demonstrated that STLs, including this compound, can modulate soil microbial activity, leading to increased CO2 concentrations, which indicates a stimulation of microbial respiration. researchgate.net The presence of these compounds influences the balance of microbial populations, often favoring bacterial growth over fungal growth. Specifically, the application of dihydromikanolide, a related STL, has been shown to increase bacterial richness while decreasing fungal richness. researchgate.net This shift in the microbial community structure can have significant implications for decomposition and nutrient turnover processes.

Furthermore, the influence of these phytochemicals extends to the functional capacity of the soil microbiome. Studies have revealed that soils treated with dihydromikanolide, as well as soils from areas invaded by M. micrantha, exhibit a higher abundance of bacterial functional groups associated with carbon, nitrogen, phosphorus, and sulfur metabolism. researchgate.net This suggests that the plant, through the release of compounds like this compound, can actively shape a soil microbial community that enhances nutrient availability, potentially contributing to its own growth and competitive success. researchgate.net The abundance of beneficial soil bacteria and fungi involved in nutrient cycling is often increased in the presence of these STLs, while the prevalence of pathogenic organisms may be reduced. researchgate.net

The table below summarizes the observed effects of Mikania sesquiterpene lactones on soil microbial communities based on experimental findings.

| Microbial Parameter | Observed Effect | Reference |

| Soil Microbial Activity (CO2 release) | Significantly increased | researchgate.net |

| Bacterial Richness | Increased | researchgate.net |

| Fungal Richness | Decreased | researchgate.net |

| Beneficial Bacteria/Fungi Abundance | Increased | researchgate.net |

| Pathogen Abundance | Decreased | researchgate.net |

| Bacterial Functional Groups (C, N, P, S metabolism) | Significantly higher abundance | researchgate.net |

From a physicochemical standpoint, the introduction of plant-derived compounds can influence various soil properties. While direct studies on this compound's impact on all physicochemical parameters are limited, research on the effects of invasive plants that produce such compounds provides valuable insights. For instance, the presence of invasive species can alter soil moisture, pH, and the concentration of key nutrients. dpi.qld.gov.au An increase in soil organic matter from the decomposition of plant litter containing these secondary metabolites can lead to changes in soil bulk density and porosity. sisef.orgmdpi.com Enhanced microbial activity, stimulated by these compounds, can also indirectly affect soil structure and nutrient availability. researchgate.net

The table below details some of the potential changes in soil physicochemical properties influenced by the presence of phytochemicals from invasive plants like Mikania.

| Physicochemical Property | Potential Change | Reference |

| Soil Organic Matter | Increased | mdpi.comjmb.or.kr |

| Nutrient Availability (N, P, K) | Increased | researchgate.netjmb.or.kr |

| Soil pH | Can be altered | dpi.qld.gov.aumdpi.com |

| Soil Bulk Density | Decreased | mdpi.com |

| Total Porosity | Increased | sisef.org |

Isolation, Purification, and Advanced Structural Elucidation of Scandenolide

Methodologies for Extraction and Chromatographic Isolation

The initial step in obtaining Scandenolide from its natural source, typically the leaves of Mikania micrantha, involves solvent extraction followed by systematic purification procedures designed to isolate the compound from a complex mixture of phytochemicals. plos.orgnih.gov

Bioassay-guided fractionation is a pivotal strategy used to isolate bioactive natural products, including this compound. This approach involves a stepwise separation of a crude plant extract into various fractions. Each fraction is then tested for a specific biological activity, and the most active fractions are selected for further separation. plos.org This iterative process efficiently narrows down the search for the active compound, saving time and resources by focusing only on the fractions that exhibit the desired biological effect.

In the case of this compound isolation from Mikania micrantha, a bioassay-guided fractionation approach based on antimicrobial activity has been successfully employed. plos.orgnih.govnih.gov The initial crude extract is partitioned and subjected to chromatography. The resulting fractions are tested for their ability to inhibit the growth of various fungi and bacteria. Fractions demonstrating significant antimicrobial efficacy are then prioritized for further purification until the pure compound responsible for the activity, this compound, is isolated. plos.orgresearchgate.net

Following the initial extraction, high-resolution chromatographic techniques are essential for the purification of this compound. The process typically begins with column chromatography over a stationary phase like silica (B1680970) gel. A gradient elution system, starting with nonpolar solvents and gradually increasing in polarity, is used to separate the compounds within the bioactive fraction. For instance, a gradient of petroleum ether-ethyl acetate (B1210297) followed by ethyl acetate-methanol can be used to effectively separate different classes of compounds.

For further purification, size-exclusion chromatography is often employed. Techniques like Sephadex LH-20 column chromatography, which separates molecules based on their size, are effective in removing remaining impurities. Finally, preparative thin-layer chromatography (PTLC) can be used as a final polishing step to yield this compound with a high degree of purity.

Advanced Spectroscopic and Crystallographic Characterization

Once isolated, the definitive structure of this compound is determined using a combination of advanced analytical methods. These techniques provide unambiguous evidence of its atomic connectivity, stereochemistry, and three-dimensional shape.

Single-crystal X-ray diffraction provides the most definitive structural evidence for a crystalline compound. This technique involves directing X-rays at a single, high-quality crystal of the substance. The resulting diffraction pattern allows for the calculation of the precise position of every atom in the molecule, revealing its absolute three-dimensional structure, bond lengths, and bond angles.

A single-crystal X-ray diffraction study of this compound has been performed, which unequivocally confirmed its molecular structure and relative stereochemistry. plos.org The analysis provided crucial data on its crystalline arrangement, solidifying the structural assignments made by other spectroscopic methods.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀O₇ |

| Molecular Weight | 352.33 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.781(3) |

| b (Å) | 14.133(5) |

| c (Å) | 15.111(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1659.3(10) |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for the complete structural assignment of this compound.

1D NMR: ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR: Techniques such as Correlated Spectroscopy (COSY) establish proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds. plos.org Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining the relative stereochemistry by identifying protons that are close to each other in space. plos.org

The combined data from these experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the sesquiterpene backbone, the position of lactone rings, and other functional groups.

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 40.3 | 2.59 (m) |

| 2 | 26.2 | 1.75 (m), 1.90 (m) |

| 3 | 35.5 | 2.25 (m) |

| 4 | 140.1 | - |

| 5 | 148.8 | - |

| 6 | 76.9 | 5.30 (d, J=9.6) |

| 7 | 50.1 | 3.35 (m) |

| 8 | 72.5 | 5.45 (d, J=8.4) |

| 9 | 45.0 | 2.92 (m) |

| 10 | 36.9 | 2.40 (m) |

| 11 | 139.7 | - |

| 12 | 170.0 | - |

| 13 | 120.9 | 5.66 (d, J=2.4), 6.13 (d, J=2.8) |

| 14 | 17.0 | 1.02 (d, J=7.2) |

| 15 | 11.8 | 0.89 (d, J=6.8) |

| OAc | 169.4, 21.0 | 2.01 (s) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) systems, provides highly accurate mass measurements.

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been used to determine its elemental formula. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺), which can be used to calculate the exact molecular formula. For this compound, an m/z of 375.1105 for the sodium adduct [M+Na]⁺ corresponds to the calculated formula C₁₇H₂₀O₇Na. researchgate.net

Furthermore, techniques like Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-ESI-MS/MS) are invaluable for profiling and detecting this compound in complex plant extracts. This method offers high sensitivity and selectivity, allowing for the rapid identification of known compounds in a mixture based on their retention time and specific fragmentation patterns, even when present at very low concentrations.

Preclinical Pharmacological Investigations of Scandenolide

Anti-inflammatory and Immunomodulatory Activities of Scandenolide

This compound, a sesquiterpene lactone, has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical studies. These activities are attributed to its ability to interfere with multiple pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediator Synthesis (e.g., Leukotriene B4, 5-HETE, Platelet Activating Factor)

This compound has been shown to be a potent inhibitor of the synthesis of key pro-inflammatory lipid mediators. thieme-connect.commedchemexpress.comthieme-connect.com In isolated inflammatory rat leukocytes, this compound effectively inhibited the production of both leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE). thieme-connect.comthieme-connect.comscielo.brthieme-connect.com LTB4 is a powerful chemoattractant for inflammatory cells, and its inhibition is a significant anti-inflammatory effect. thieme-connect.commdpi.comfrontiersin.org The 50% inhibitory concentrations (IC50) for LTB4 and 5-HETE were determined to be 15 µM and 30 µM, respectively. thieme-connect.comthieme-connect.comscielo.brthieme-connect.comresearchgate.net

Furthermore, this compound suppresses the formation of platelet-activating factor (PAF), another potent inflammatory mediator. thieme-connect.comthieme-connect.comthieme-connect.comnih.govpatsnap.com The IC50 for PAF inhibition was found to be less than 20 µM. thieme-connect.comthieme-connect.comthieme-connect.com This inhibitory action on PAF biosynthesis is a notable activity for a sesquiterpene lactone and contributes to its anti-inflammatory profile. thieme-connect.com Interestingly, this compound did not inhibit the production of the cyclooxygenase product thromboxane (B8750289) B2 in the concentration range of 10 to 200 µM, suggesting a specific action on the lipoxygenase and PAF pathways. thieme-connect.comthieme-connect.com

| Mediator | IC50 (µM) | Cell System | Reference |

| Leukotriene B4 (LTB4) | 15 | Isolated inflammatory rat leukocytes | thieme-connect.com, thieme-connect.com, scielo.br, researchgate.net, thieme-connect.com |

| 5-HETE | 30 | Isolated inflammatory rat leukocytes | thieme-connect.com, thieme-connect.com, scielo.br, researchgate.net, thieme-connect.com |

| Platelet Activating Factor (PAF) | <20 | Isolated inflammatory rat leukocytes | thieme-connect.com, thieme-connect.com, thieme-connect.com |

Modulation of Cellular Inflammatory Responses (e.g., Chemiluminescence Inhibition)

This compound has been observed to modulate cellular inflammatory responses, as evidenced by its effect on chemiluminescence. At a concentration of 100 µM, this compound completely inhibited whole blood chemiluminescence. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net This response was observed when the blood was activated by phorbol (B1677699) myristate acetate (B1210297) (PMA) and opsonized zymosan, which are known activators of inflammatory cells. thieme-connect.comthieme-connect.com The inhibition of chemiluminescence is a technique used to identify compounds with potential anti-inflammatory activity, indicating that this compound can interfere with the respiratory burst of phagocytic cells, a key event in the inflammatory response. thieme-connect.com

Direct Enzyme Target Inhibition (e.g., Human Neutrophil Elastase)

Research has indicated that this compound, isolated from Mikania micrantha, exhibits inhibitory activity against human neutrophil elastase (HNE). mdpi-res.comresearchgate.net HNE is a serine protease released by neutrophils during inflammation that can degrade various components of the extracellular matrix, contributing to tissue damage. researchgate.netopnme.commdpi.comnih.gov The ability of this compound to inhibit this enzyme suggests a direct mechanism for mitigating the destructive aspects of inflammation. researchgate.net

Molecular Pathway Interventions (e.g., NF-κB Signaling Axis)

Sesquiterpene lactones, the class of compounds to which this compound belongs, are recognized for their ability to interfere with key signaling pathways, notably the nuclear factor-κB (NF-κB) signaling system. plos.orgnih.govresearchgate.netmedchemexpress.eu While direct studies on this compound's effect on NF-κB are limited, the known activity of related compounds suggests this as a likely mechanism for its anti-inflammatory effects. plos.orgnih.govontosight.ai The NF-κB pathway is a critical regulator of genes involved in inflammation and immune responses. ontosight.ai Inhibition of this pathway would lead to a broad spectrum of anti-inflammatory effects.

Antioxidant Potential of this compound

Free Radical Scavenging Capacity Assays (e.g., DPPH, FRAP)

The antioxidant potential of extracts containing this compound has been evaluated using various in vitro assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method to assess antioxidant activity. scialert.netthescipub.comamazonaws.com Studies on extracts from Mikania species, from which this compound is isolated, have shown free radical scavenging activity in DPPH assays. scialert.netthescipub.comsemanticscholar.org

Relationship between this compound and Total Phenolic/Flavonoid Content

This compound is chemically classified as a sesquiterpene lactone, a class of compounds distinct from phenolics and flavonoids. researchgate.net However, it is isolated from plant sources, such as Mikania micrantha, which also contain a rich diversity of phenolic and flavonoid compounds. researchgate.netresearchgate.net

Anticancer and Cytotoxic Properties of this compound

The cytotoxic potential of this compound has been evaluated against various cell lines. As a sesquiterpene lactone, it belongs to a group of compounds recognized for their biological activities, including anticancer properties. researchgate.net In preclinical evaluations, this compound and other sesquiterpene lactones isolated from Mikania species were tested for their cytotoxicity on human monocytic leukemia (THP-1) cells to determine their selectivity index. researchgate.netscience.gov The selectivity index (SI) is a crucial measure, comparing the cytotoxicity against cancer cells to that against normal cells, with a higher SI value indicating greater cancer-specific toxicity. For amastigotes, a form of protozoan parasite often used in such assays, this compound demonstrated a selectivity index of 14.2 against THP-1 cells. nih.gov

| Compound | Cell Line | Activity Type | Result | Reference |

|---|---|---|---|---|

| This compound | THP-1 (Human Monocytic Leukemia) | Cytotoxicity / Selectivity | Selectivity Index (SI) for amastigotes = 14.2 | nih.gov |

Uncontrolled cellular proliferation is a fundamental characteristic of cancer. nih.gov The investigation into the mechanisms by which natural compounds inhibit cancer progression often focuses on their ability to halt cell proliferation and reduce cell viability, primarily through the induction of apoptosis (programmed cell death) and interference with the cell cycle. researchgate.netabcam.com

While specific mechanistic studies exclusively on this compound are limited in the provided context, the broader class of sesquiterpene lactones, to which it belongs, is known to exert anticancer effects through these pathways. science.govnih.gov For example, parthenolide, another well-studied sesquiterpene lactone, is known to induce apoptosis in cancer cells while leaving normal cells unharmed. science.gov Derivatives of mikanolide (B1205340), a compound structurally related to this compound and isolated from the same plant genus, have been shown to have potent antileukemic activities by inducing apoptosis and affecting the cell cycle in K562 leukemic cells. nih.gov These compounds often trigger the intrinsic apoptotic signaling pathway. science.gov Given these precedents, it is hypothesized that this compound's cytotoxic effects are likely mediated through similar mechanisms involving the disruption of cell proliferation and the activation of apoptotic pathways in cancer cells.

Antimicrobial Efficacy of this compound

This compound, isolated from the leaves of Mikania micrantha, has demonstrated a notable spectrum of antimicrobial activity in preclinical studies. plos.org

The antibacterial efficacy of this compound was evaluated against a panel of both gram-positive and gram-negative bacteria using the broth microdilution method to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). plos.org The compound exhibited moderate activity. plos.org For instance, against the gram-positive bacterium Bacillus subtilis, this compound showed an MIC of 250 mg/L and an MBC of 500 mg/L. plos.org Its activity against the gram-negative bacterium Pseudomonas aeruginosa was recorded with an MIC of 500 mg/L and an MBC of 1000 mg/L. plos.org

| Bacterial Strain | Gram Stain | MIC (mg/L) | MBC (mg/L) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Positive | 500 | 1000 | plos.org |

| Bacillus subtilis | Positive | 250 | 500 | plos.org |

| Bacillus cereus | Positive | 500 | 1000 | plos.org |

| Micrococcus tetragenus | Positive | 500 | 1000 | plos.org |

| Escherichia coli | Negative | 500 | 1000 | plos.org |

| Pseudomonas aeruginosa | Negative | 500 | 1000 | plos.org |

| Salmonella typhimurium | Negative | 500 | 1000 | plos.org |

| Shigella sonnei | Negative | 500 | 1000 | plos.org |

This compound's antifungal properties were assessed against eight plant pathogenic fungi by evaluating its ability to inhibit hyphal growth and spore germination. plos.org The compound showed varied levels of efficacy against the tested fungi. plos.orgresearchgate.net For example, it demonstrated notable activity against Exserohilum turcicum, with an IC50 value of 30.67 μg/mL for inhibiting spore germination. researchgate.netplos.org The activity was less pronounced against other fungi, such as Rhizoctonia solani, where the IC50 for hyphal growth inhibition was 145.18 μg/mL. plos.org

| Fungal Strain | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Exserohilum turcicum | Inhibit Spore Germination | 30.67 | plos.org |

| Colletotrichum lagenarium | Inhibit Spore Germination | 47.11 | plos.org |

| Pseudoperonospora cubensis | Inhibit Spore Germination | 42.15 | plos.org |

| Botrytis cinerea | Inhibit Spore Germination | 70.16 | plos.org |

| Rhizoctonia solani | Inhibit Hypha Growth | 145.18 | plos.org |

| Phytophthora infestans | Inhibit Hypha Growth | 96.15 | plos.org |

| Sclerotinia sclerotiorum | Inhibit Hypha Growth | 81.42 | plos.org |

| Fusarium oxysporum | Inhibit Hypha Growth | 102.11 | plos.org |

Antiviral Properties and Broad-Spectrum Potential

Currently, there is limited specific information available in scientific literature regarding the direct antiviral properties of this compound. While other constituents from the Mikania genus have been investigated for antiviral effects, dedicated studies on this compound's efficacy against a broad spectrum of viruses are not prominently reported. researchgate.netresearchgate.net One study noted that a compound isolated from Mikania micrantha, 1,10-epoxy-4-germacrene-12,8;15,6-diolide, showed moderate activity against respiratory syncytial virus and parainfluenza virus type 3. researchgate.net However, research into this compound's specific role in viral inhibition remains an area for future exploration.

Antiprotozoal Activity Profile of this compound

The antiprotozoal effects of this compound have been evaluated, particularly against the parasites responsible for Chagas disease and leishmaniasis. However, its activity has been found to be limited compared to other related compounds.

This compound has demonstrated negligible activity against the various life cycle stages of Trypanosoma cruzi, the causative agent of Chagas disease. plos.orgnih.gov In vitro assays revealed high 50% inhibitory concentration (IC50) values, indicating low efficacy. Specifically, the IC50 value against the non-infective epimastigote stage was 137.2 μg/mL. plos.orgnih.gov For the clinically relevant stages, the IC50 values were 68.4 μg/mL against bloodstream trypomastigotes and 60.6 μg/mL against intracellular amastigotes. nih.gov These results classify this compound as inactive against this parasite. plos.orgnih.govnih.gov

Similar to its performance against T. cruzi, this compound showed no significant activity against Leishmania braziliensis, a causative agent of leishmaniasis. plos.orgnih.gov The IC50 value for this compound against L. braziliensis promastigotes was determined to be 252.0 μg/mL, a concentration considered inactive. plos.orgnih.gov

When compared to other sesquiterpene lactones isolated from Mikania species, this compound consistently underperforms in antiprotozoal assays. Compounds such as mikanolide, deoxymikanolide (B1256466), and dihydromikanolide (B1219712) have shown potent activity against both T. cruzi and L. braziliensis. plos.orgnih.gov

For instance, deoxymikanolide was highly active against T. cruzi epimastigotes, trypomastigotes, and amastigotes with IC50 values of 0.08 μg/mL, 1.5 μg/mL, and 6.3 μg/mL, respectively. plos.orgnih.govnih.gov Mikanolide also showed significant activity with IC50 values of 0.7 μg/mL (epimastigotes), 2.1 μg/mL (trypomastigotes), and 4.5 μg/mL (amastigotes). plos.orgnih.govnih.gov In stark contrast, this compound's IC50 values were substantially higher, indicating a lack of efficacy. plos.orgnih.gov

Against L. braziliensis promastigotes, mikanolide and deoxymikanolide were active with IC50 values of 5.1 μg/mL and 11.5 μg/mL, respectively, whereas this compound was inactive (IC50 = 252.0 μg/mL). plos.orgnih.gov This significant difference in bioactivity suggests that specific structural features present in mikanolide and deoxymikanolide, but not in this compound, are crucial for their antiprotozoal effects. The presence of an α,β-unsaturated lactone group is considered a key determinant for this activity. plos.orgnih.gov

| Compound | Epimastigotes | Trypomastigotes | Amastigotes |

|---|---|---|---|

| This compound | 137.2 plos.orgnih.gov | 68.4 nih.gov | 60.6 nih.gov |

| Deoxymikanolide | 0.08 plos.orgnih.gov | 1.5 plos.orgnih.govnih.gov | 6.3 plos.orgnih.govnih.gov |

| Mikanolide | 0.7 plos.orgnih.gov | 2.1 plos.orgnih.govnih.gov | 4.5 plos.orgnih.govnih.gov |

| Dihydromikanolide | 2.5 plos.orgnih.gov | 0.3 nih.govnih.gov | 8.5 plos.orgnih.govnih.gov |

| Benznidazole (Reference) | 1.7 plos.orgnih.gov | 1.1 plos.org | - |

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 252.0 plos.orgnih.gov |

| Deoxymikanolide | 11.5 plos.orgnih.gov |

| Mikanolide | 5.1 plos.orgnih.gov |

| Dihydromikanolide | 57.1 plos.orgnih.gov |

| Amphotericin B (Reference) | 0.26 nih.gov |

Other Pharmacological Effects of this compound and Related Mikania Constituents

Investigations into the analgesic properties of constituents from Mikania cordata have been conducted using the acetic acid-induced writhing test in mice. researchgate.net In a study evaluating several isolated sesquiterpene lactones, this compound did not demonstrate significant analgesic activity. researchgate.net In contrast, the crude extract of the plant and another isolated compound, deoxymikanolide, showed significant inhibition of writhing, indicating analgesic effects. researchgate.net This suggests that, similar to its antiprotozoal profile, this compound is not the primary contributor to the analgesic effects observed with Mikania extracts.

Central Nervous System Modulation (Contextual Studies from Plant Extracts)

While direct preclinical investigations on the central nervous system (CNS) modulatory effects of the isolated compound this compound are not extensively documented, studies on crude extracts from plants known to contain this compound, such as Mikania scandens, provide a contextual basis for its potential pharmacological activities. Research on these plant extracts has revealed significant depressant effects on the central nervous system.

Hydroalcoholic extracts of the aerial parts of Mikania scandens have been shown to possess notable neuropharmacological properties in animal models. nih.gov These extracts, containing a variety of phytochemicals including this compound, have demonstrated significant and dose-dependent central antinociceptive, locomotor depressant, muscle relaxant, and sedative-potentiating effects. nih.govscielo.br These findings suggest a prominent depressant action on the CNS. nih.gov

Similarly, studies on the root extract of Mikania scandens have also indicated a marked depressant effect on the central nervous system. idosi.org Research on the methanolic fraction of the root extract of the related species, Mikania cordata, which also contains this compound, has shown alterations in the general behavior patterns of experimental animals, including a reduction in spontaneous motility and suppression of aggressive behavior, further pointing towards a CNS-depressant action. scielo.brstuartxchange.org An ethanol (B145695) extract of the leaves of Mikania scandens was also found to produce significant CNS depressant effects in mice, including the potentiation of sleeping time induced by various sedatives and protection against chemically induced convulsions. nih.gov

The primary mechanism suggested for these effects is a general depression of the central nervous system. nih.govscielo.br The observed antinociceptive activity in tail flick tests points to a centrally mediated analgesic effect. nih.gov The reduction in locomotor activity and the muscle relaxant effects further support the CNS depressant properties of the extracts. nih.gov

The following tables summarize the key findings from these preclinical investigations on Mikania plant extracts.

Table 1: Neuropharmacological Effects of Hydroalcoholic Extract of Mikania scandens Aerial Parts in Mice

| Pharmacological Parameter | Test Model | Key Findings | Reference(s) |

| Central Antinociceptive Activity | Tail Flick Method | Significant, dose-dependent increase in pain reaction time. | nih.govscielo.br |

| Locomotor Activity | Actophotometer | Significant, dose-dependent decrease in locomotor activity. | nih.govscielo.br |

| Skeletal Muscle Relaxant Effect | Rotarod Apparatus | Significant, dose-dependent decrease in the time mice remained on the rod. | nih.govscielo.br |

| Sedative Potentiating Property | Phenobarbitone-induced Sleep | Significant, dose-dependent potentiation of phenobarbitone-induced sleeping time. | nih.govscielo.br |

Table 2: Neuropharmacological Effects of Mikania Species Root and Leaf Extracts in Mice

| Plant Species & Extract Type | Pharmacological Parameter | Test Model | Key Findings | Reference(s) |

| Mikania scandens (Hydroalcoholic Root Extract) | Antinociceptive Activity | Acetic acid-induced writhing & Tail flick | Significant, dose-dependent inhibition of writhing and increase in pain threshold. | idosi.org |

| Locomotor Depressant Activity | Actophotometer | Significant, dose-dependent decrease in locomotor activity. | idosi.org | |

| Skeletal Muscle Relaxant Effect | Rotarod Apparatus | Significant, dose-dependent muscle relaxation. | idosi.org | |

| Sedative Potentiating Property | Phenobarbitone-induced Sleep | Significant potentiation of phenobarbitone-induced sleeping time. | idosi.org | |

| Mikania cordata (Methanolic Root Extract) | General Behavior | Observation | Reduction in spontaneous motility, suppression of aggressive behavior. | scielo.brstuartxchange.org |

| Mikania scandens (Ethanol Leaf Extract) | Sedative Potentiation | Pentobarbitone, Diazepam, Meprobamate-induced Sleep | Potentiated sleeping time. | nih.gov |

| Anticonvulsant Activity | Pentylene tetrazole-induced convulsion | Significant protection against convulsions. | nih.gov |

Structure Activity Relationship Sar Studies of Scandenolide and Its Analogs

Identification of Pharmacophoric Elements within the Scandenolide Scaffold

A pharmacophore represents the key three-dimensional arrangement of molecular features essential for biological activity. For this compound and related STLs, several pharmacophoric elements have been identified as critical determinants of their bioactivity.

A primary feature for the biological action of many STLs is the α,β-unsaturated lactone group. This moiety is a well-recognized Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in biological macromolecules like enzymes. This interaction is often responsible for the inhibition of key cellular pathways.

However, studies comparing this compound with its close analogs reveal a more nuanced SAR. A significant finding is the role of the acetyloxy (OAc) group at the C-3 position of the this compound scaffold. ontosight.ai In studies evaluating antiprotozoal activity against Trypanosoma cruzi, this compound was found to be inactive. This lack of activity is attributed to the presence of the C-3 OAc group, suggesting it either sterically hinders the molecule from fitting into the target's active site or alters the electronic properties of the scaffold in a way that is detrimental to this specific biological action. researchgate.net

Furthermore, the exocyclic double bond is another crucial element. When comparing the leishmanicidal activity of mikanolide (B1205340) and deoxymikanolide (B1256466) (which possess this feature and are active) with dihydromikanolide (B1219712) (which lacks it and is only moderately active), the importance of this unsaturated bond becomes evident. researchgate.net

Influence of Stereochemical Configuration on Biological Activities

Stereochemistry, the specific three-dimensional arrangement of atoms in a molecule, is fundamental to its biological function, dictating how it interacts with chiral biological targets like enzymes and receptors. numberanalytics.comnih.gov The complex and rigid ring system of this compound results in a distinct stereochemical configuration that has been elucidated by spectroscopic methods and single-crystal X-ray analysis. researchgate.net

This defined 3D structure is critical for its activity. The "lock-and-key" model, proposed by Emil Fischer, posits that a molecule must have a specific orientation to bind effectively to its biological target. nih.gov For this compound, its unique stereoisomerism, including the spatial orientation of the furan, oxirane, and oxacycloundecin rings, governs its ability to interact with cellular pathways. ontosight.ai Any change to this configuration, such as the inversion of a chiral center, would likely alter or abolish its biological effects by disrupting the precise fit with its molecular target. While this compound itself may be inactive for certain functions due to other structural features, its underlying stereochemistry provides the essential framework upon which its activity profile is built.

Comparative SAR with Other Sesquiterpene Lactones (e.g., Mikanolide, Deoxymikanolide)

Comparing the biological activities of this compound with its naturally co-occurring analogs provides powerful insights into its SAR. Mikanolide, deoxymikanolide, and dihydromikanolide are structurally similar STLs that differ in key functional groups, leading to significant variations in their biological profiles.

In antiprotozoal assays against Trypanosoma cruzi epimastigotes, a clear SAR trend emerges. Deoxymikanolide is exceptionally potent, followed by mikanolide and dihydromikanolide. In stark contrast, this compound is inactive. researchgate.netscience.gov This demonstrates that the absence of the C-3 acetyloxy group is highly favorable for trypanocidal activity. The difference between mikanolide (with an epoxy group) and deoxymikanolide (lacking the epoxy group) suggests that the epoxide may slightly reduce potency against this parasite. researchgate.net

A similar pattern is observed against Leishmania braziliensis promastigotes, where mikanolide and deoxymikanolide show significant activity, while this compound remains inactive. frontiersin.org The moderate activity of dihydromikanolide in these assays, compared to the higher activity of mikanolide, highlights the positive contribution of the exocyclic double bond to leishmanicidal effects. researchgate.net

Data sourced from multiple studies. researchgate.netscience.gov

Design and Synthesis of this compound Derivatives for SAR Elucidation

The principles of this approach are well-established in natural product chemistry. For instance, studies on other sesquiterpene lactones involve creating a series of analogs by modifying key functional groups—such as reducing double bonds, changing ester groups, or adding new substituents—and then evaluating the biological activity of each new compound. This systematic process reveals which structural elements are essential for activity and which can be altered to fine-tune the molecule's properties, guiding future drug discovery efforts.

Mentioned Compounds

Molecular Mechanism of Action and Target Identification for Scandenolide

Computational Approaches in Molecular Target Prediction (e.g., Molecular Docking, In Silico Screening)

Computational methods provide a powerful and cost-effective initial step in identifying potential molecular targets for natural products like Scandenolide. plos.org These in silico techniques can screen large databases of proteins to predict binding affinities and interaction modes.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, molecular docking could be used to simulate its interaction with the active sites of various known drug targets, such as enzymes or receptors implicated in inflammatory or proliferative diseases. The process involves generating a three-dimensional model of this compound and virtually placing it into the binding pocket of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energies suggesting a more favorable interaction. creative-biolabs.com

In Silico Screening: Also known as virtual screening, this approach involves computationally screening large libraries of compounds against a specific target. plos.org Conversely, reverse virtual screening can be employed for this compound, where the compound is screened against a database of known protein structures to identify potential targets. nih.gov This can help prioritize potential targets for subsequent experimental validation.

A typical workflow for computational target prediction for this compound would involve:

Generation of a 3D conformer library of this compound.

Selection of a panel of potential protein targets based on the known biological activities of sesquiterpene lactones (e.g., proteins involved in inflammation and cancer).

Performance of molecular docking simulations for each target.

Ranking of potential targets based on docking scores and analysis of binding poses.

| Computational Approach | Description | Application to this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein's active site. | To model the interaction of this compound with specific protein targets. |

| In Silico Screening | Screens large libraries of compounds against a target or a compound against a library of targets. | To identify potential protein targets for this compound from large biological databases. |

Experimental Validation of Protein Targets and Binding Interactions

Following computational predictions, experimental validation is essential to confirm the direct binding of this compound to its putative targets and to characterize the nature of these interactions. nih.gov Several experimental techniques can be employed for this purpose.

Affinity-Based Methods: Affinity chromatography is a common technique used to isolate and identify the cellular targets of bioactive small molecules. creative-biolabs.comrsc.org This method involves immobilizing this compound onto a solid support and then passing a cell lysate over this support. Proteins that bind to this compound will be retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. frontiersin.org

Label-Free Target Identification: To avoid potential issues with chemical modification of the natural product, label-free methods have been developed. nih.gov These include techniques such as the cellular thermal shift assay (CETSA), which measures changes in the thermal stability of proteins upon ligand binding. An increase in the melting temperature of a protein in the presence of this compound would indicate a direct binding interaction.

Once a direct binding partner is identified, the interaction can be further characterized using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity (Kd), and kinetics (kon and koff).

| Experimental Method | Principle | Relevance for this compound |

| Affinity Chromatography | Isolation of target proteins based on their specific binding to an immobilized ligand. | To pull-down and identify proteins from cell extracts that directly bind to this compound. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. | To confirm direct target engagement of this compound in a cellular context without modification. |

| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in refractive index at a sensor surface. | To quantify the binding affinity and kinetics of the this compound-target interaction. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event to determine thermodynamic parameters. | To characterize the thermodynamics of this compound binding to its target protein. |

Crosstalk with Key Signaling Pathways beyond Inflammation (e.g., ERK Pathway in related compounds)

The biological effects of this compound are likely mediated through its modulation of key intracellular signaling pathways. While direct evidence for this compound is lacking, studies on other sesquiterpene lactones suggest potential interactions with pathways beyond inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes the Extracellular signal-Regulated Kinase (ERK) pathway. researchgate.net

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway is a hallmark of many diseases, including cancer. Some sesquiterpene lactones have been shown to influence the phosphorylation status of key proteins in this pathway. researchgate.net For instance, the sesquiterpene lactone Inulicin has been demonstrated to inhibit the phosphorylation of ERK in lipopolysaccharide-activated macrophages. tandfonline.com Another related compound, Persianolide-A, has been found to induce apoptosis in breast cancer cells by regulating ERK signaling pathways. nih.gov

Given these findings with related compounds, it is plausible that this compound could exert some of its biological effects by modulating the ERK pathway. Future research could investigate the effect of this compound on the phosphorylation levels of ERK and its upstream kinases, MEK and Raf, in relevant cell models. Such studies would clarify whether this compound's mechanism of action involves crosstalk with this critical signaling pathway.

Many sesquiterpene lactones are also known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.govresearchgate.net Parthenolide, a well-studied sesquiterpene lactone, inhibits IκB kinase, leading to the stabilization of IκBα and preventing the nuclear translocation of NF-κB. nih.gov This inhibitory effect on NF-κB is a common mechanism for the anti-inflammatory activity of this class of compounds. mdpi.comnih.govamhsr.org

Enzyme Inhibition Kinetics and Binding Dynamics

Should a molecular target of this compound be identified as an enzyme, studying its inhibition kinetics would be crucial to understanding its mechanism of action. sustainability-directory.com Enzyme kinetics provides quantitative measures of how an inhibitor affects the rate of an enzyme-catalyzed reaction. wikipedia.org

The Michaelis-Menten model is a fundamental equation of enzyme kinetics that describes the relationship between the reaction rate and the substrate concentration. khanacademy.org The key parameters derived from this model are Vmax (the maximum reaction rate) and Km (the Michaelis constant, which reflects the substrate concentration at half of Vmax). mit.edu

Different types of enzyme inhibition (competitive, non-competitive, uncompetitive, and mixed) can be distinguished by analyzing how the inhibitor affects Vmax and Km. gonzaga.edu This is often visualized using Lineweaver-Burk plots. khanacademy.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity but not substrate binding. This decreases Vmax but does not change Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and the apparent Km.

Understanding the binding dynamics of this compound to its target is also important. nih.gov This involves studying the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov Techniques like X-ray crystallography can provide a static picture of the bound complex, while molecular dynamics simulations can offer insights into the flexibility and movement of the molecules over time. acs.org

Genomic and Transcriptomic Research on Scandenolide Producing Plants

Genome Sequencing Initiatives for Mikania Species (e.g., Mikania micrantha)

A significant milestone in the study of Mikania species has been the sequencing and assembly of the Mikania micrantha genome. This invasive plant species is a known producer of various sesquiterpene lactones, including scandenolide researchgate.netnih.gov. The availability of a reference genome provides a fundamental resource for identifying genes and gene clusters involved in specialized metabolic pathways.

The M. micrantha genome is substantial, and its sequencing has revealed a complex history of whole-genome duplication events. These events are thought to have contributed to the expansion of gene families that are pertinent to the plant's rapid growth and environmental adaptability, as well as its rich chemical diversity nih.gov. The genomic data serves as a blueprint for identifying candidate genes, such as those encoding terpene synthases and cytochrome P450 monooxygenases, which are key enzymes in the biosynthesis of sesquiterpenoids.

Table 1: Genomic Features of Mikania micrantha

| Feature | Description |

|---|---|

| Genome Size | Approximately 1.79 Gb |

| Chromosome Number | 2n = 38 |

| Key Findings | Evidence of whole-genome duplications, expansion of gene families related to photosynthesis, hormone signaling, and stress response. |

| Relevance to this compound | Provides the foundation for identifying genes involved in sesquiterpene lactone biosynthesis. |

Identification and Functional Characterization of Biosynthetic Gene Clusters

The biosynthesis of sesquiterpene lactones in plants is a multi-step process catalyzed by a series of enzymes. The genes encoding these enzymes are often co-located in the genome, forming what are known as biosynthetic gene clusters (BGCs). While the specific BGC for this compound has not yet been fully elucidated and functionally characterized, research has provided a hypothesized biosynthetic pathway in Mikania micrantha researchgate.netnih.gov.

This proposed pathway begins with the cyclization of farnesyl pyrophosphate (FPP) to form a germacrene A intermediate, a reaction catalyzed by a germacrene A synthase (GAS). Subsequent oxidation steps, mediated by germacrene A oxidase (GAO) and other cytochrome P450 enzymes, are thought to lead to the formation of the sesquiterpene lactone backbone. The pathway to this compound likely involves further specific enzymatic modifications researchgate.net.

Researchers have identified candidate genes in the M. micrantha genome that are homologous to known genes in sesquiterpene lactone biosynthesis from other Asteraceae species nih.gov. However, the functional characterization of these specific genes to confirm their role in this compound production is an ongoing area of research.

Table 2: Proposed Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Status in Mikania Research |

|---|---|---|

| Germacrene A Synthase (GAS) | Catalyzes the initial cyclization of FPP. | Candidate genes identified. |

| Germacrene A Oxidase (GAO) | A cytochrome P450 enzyme that oxidizes germacrene A. | Candidate genes identified. |

| Other Cytochrome P450s | Catalyze subsequent hydroxylation and lactonization steps. | Candidate genes identified; specific functions not yet determined. |

| Acyltransferases/Other modifying enzymes | Responsible for the final structural modifications to form this compound. | To be identified and characterized. |

Transcriptomic Analysis of this compound Production Under Varying Conditions

Transcriptomic analysis, which involves sequencing the RNA transcripts present in a cell or tissue at a given time, provides valuable insights into the genes that are actively being expressed. Several transcriptomic studies have been conducted on Mikania micrantha to understand its biology, particularly in the context of its invasive nature and response to environmental stimuli mdpi.com.

These studies have generated extensive gene expression data from various tissues (leaves, stems, roots) and under different conditions, such as varying light exposure and pathogen infection. While these analyses have not directly focused on this compound production, they provide a rich dataset for identifying genes whose expression patterns correlate with the accumulation of sesquiterpene lactones. For instance, genes involved in secondary metabolism are often upregulated under stress conditions, suggesting that transcriptomic data from stressed plants could be particularly useful for identifying genes in the this compound pathway.

A comparative transcriptomic analysis of M. micrantha with its non-invasive congeners has revealed differential expression of genes related to stress response and secondary metabolism, which could indirectly point towards the genetic basis of its unique chemical profile that includes this compound.

Comparative Genomics for Understanding Biosynthetic Pathway Evolution and Regulation

The Asteraceae family is renowned for its vast diversity of sesquiterpene lactones, and comparative genomics offers a powerful tool to understand the evolutionary origins and regulatory mechanisms of these pathways researchgate.netlublin.pl. By comparing the genomes of different Mikania species and other related species within the Asteraceae family, researchers can trace the evolution of the genes and gene clusters responsible for sesquiterpene lactone biosynthesis.

Phylogenetic analyses of key enzyme families, such as terpene synthases and cytochrome P450s, can reveal gene duplication and diversification events that have led to the evolution of new biosynthetic capabilities, including the pathway leading to this compound. These comparative approaches can also help to identify conserved regulatory elements and transcription factors that control the expression of sesquiterpene lactone biosynthetic genes.

While specific comparative genomic studies focusing on the this compound pathway in Mikania are still in their early stages, the broader research on sesquiterpene lactone evolution in the Asteraceae provides a solid framework for future investigations researchgate.netlublin.pltandfonline.com.

Future Perspectives and Therapeutic Development of Scandenolide

Addressing Unexplored Biological Activities and Mechanisms

While initial studies have identified scandenolide's potential, particularly its antifungal properties, a significant portion of its biological activity spectrum remains uncharted. researchgate.net The complete elucidation of its mechanism of action is also a critical next step. Future research should focus on:

Broad-Spectrum Bioactivity Screening: Systematically screening this compound against a wide array of biological targets is essential. High-throughput screening (HTS) can be employed to test the compound against diverse panels of cancer cell lines, pathogenic microbes (bacteria, viruses, parasites), and key enzymes involved in inflammatory and metabolic diseases. biobide.com

Mechanistic Studies: For known activities, such as its effects against Trypanosoma cruzi, the precise molecular targets and pathways are not fully understood. researchgate.net Advanced techniques in molecular biology, proteomics, and metabolomics can help identify how this compound interacts with cellular components to exert its effects. mdpi.com Understanding these mechanisms is crucial for predicting potential efficacy and side effects. mdpi.com

Investigating New Therapeutic Areas: Many sesquiterpene lactones exhibit anti-inflammatory, immunomodulatory, and anticancer properties. mdpi.com Given its structural class, this compound should be investigated for these activities. For instance, its effect on key inflammatory pathways, such as NF-κB and MAPK signaling, could be explored. nih.gov

Strategic Development of this compound Derivatives for Enhanced Efficacy and Selectivity

Natural compounds often require structural modification to improve their drug-like properties. The strategic development of this compound derivatives is a key step toward creating optimized therapeutic candidates. This process involves:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of this compound analogs with systematic modifications to its chemical structure, researchers can identify the key functional groups responsible for its biological activity. nih.gov This information guides the design of new derivatives with improved potency and selectivity.

Improving Pharmacokinetic Properties: Medicinal chemistry efforts can focus on modifying the this compound scaffold to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. Such modifications can lead to better bioavailability and a more favorable therapeutic window. mdpi.com

Pharmacophore Modeling: Computational tools can be used to generate a 3D pharmacophore model based on this compound's active conformation. nih.govmdpi.com This model defines the essential spatial arrangement of chemical features required for biological activity and can be used to design novel derivatives with a higher probability of success or to virtually screen compound libraries for molecules with similar properties. frontiersin.org

Advancement of Preclinical Efficacy and Safety Assessment Models

The transition from promising compound to clinical trial candidate requires rigorous preclinical evaluation. mdpi.com Advancements in testing models offer more accurate predictions of human responses than traditional methods.

Human-Relevant In Vitro Models: The use of advanced in vitro models, such as 3D organoids and organ-on-a-chip platforms, can provide more physiologically relevant data on the efficacy and toxicity of this compound and its derivatives. nih.gov These models can better mimic the complex microenvironment of human tissues compared to standard 2D cell cultures.

In Silico Toxicology: Computational models can predict potential toxicity early in the development process, reducing the reliance on animal testing and saving resources. marinbio.com AI-powered tools can analyze a compound's structure to forecast its potential for adverse effects.

Specialized In Vivo Models: While reducing animal use is a goal, in vivo studies remain crucial for understanding a compound's systemic effects. solubilityofthings.com The use of "humanized" animal models, which are genetically engineered to express human genes or cells, can improve the translatability of preclinical data to human clinical trials. mdpi.comnih.gov

Potential for this compound as a Lead Compound in Drug Discovery

A "lead compound" is a molecule that shows promising biological activity and serves as the starting point for developing a new drug. solubilityofthings.comtechnologynetworks.com this compound possesses the characteristics of a potential lead compound due to its demonstrated bioactivity.

The process of developing this compound from a "hit" (a compound with initial activity) to a "lead" involves several stages:

Hit Confirmation: Rigorous testing to confirm the initial biological activity and rule out false positives. biobide.com

Hit-to-Lead Optimization: A focused effort where medicinal chemists modify the initial hit to improve its potency, selectivity, and pharmacokinetic properties, as described in section 9.2. biobide.comdrugtargetreview.com

Lead Validation: The optimized lead compound undergoes extensive preclinical testing in advanced models (section 9.3) to establish a strong rationale for its progression into clinical development.

The structural complexity and specific biological interactions of natural products like this compound make them excellent templates for discovering novel drugs with unique mechanisms of action.

Biotechnological Approaches for Sustainable this compound Production

Relying on the extraction from wild plants for a drug supply is often unsustainable and can be hindered by geographical and climatic factors. nih.gov Biotechnological methods offer a reliable and scalable alternative for producing this compound.

Metabolic engineering involves the targeted modification of cellular pathways to increase the production of a desired compound. lbl.gov This approach can be applied to microorganisms or the source plant itself.

Heterologous Production: The biosynthetic pathway for this compound can be elucidated and its key genes transferred into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. lbl.govmdpi.com These microorganisms can then be grown in large-scale fermenters to produce the compound. nih.gov

Pathway Optimization: Key tools of metabolic engineering, such as overexpressing rate-limiting enzymes or silencing competing pathways, can be used to significantly increase the yield of this compound in the host organism. nih.govplantae.org

Plant tissue culture provides a controlled environment for producing valuable secondary metabolites, independent of external conditions. cabidigitallibrary.orgmdpi.com

Callus and Suspension Cultures: Cells from the Mikania micrantha plant can be grown as undifferentiated callus masses or as cell suspensions in liquid media. nih.gov These cultures can be optimized for growth and this compound production.

Elicitation: The production of secondary metabolites in plant cell cultures can often be enhanced by adding "elicitors"—substances that trigger plant defense responses. This strategy could be employed to boost this compound yields. mdpi.com

Bioreactor Technology: For large-scale production, cell suspension cultures can be grown in specialized bioreactors, allowing for precise control over process parameters and leading to a continuous and reliable supply of the compound. cabidigitallibrary.org

Identification of Critical Research Gaps and Future Research Priorities

The therapeutic development of the natural compound this compound, a sesquiterpene lactone found in Mikania micrantha, is currently in a nascent stage, marked by significant gaps in our understanding of its biological activities and potential applications. While related compounds from the same plant have shown promise, this compound itself has demonstrated a notable lack of activity in certain preclinical studies, which paradoxically highlights critical areas for future investigation. A focused approach on elucidating its pharmacological profile, understanding its structure-activity relationships, and exploring a wider range of therapeutic targets will be essential to unlock any potential therapeutic value.